5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline
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Overview
Description
5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound features a chloro-substituted aniline ring and a tetrahydrofuran moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with tetrahydro-2-furanylmethanol under acidic conditions. The nitro group is first reduced to an amine, followed by the formation of the ether linkage with tetrahydro-2-furanylmethanol . The reaction conditions often include the use of a strong acid like hydrochloric acid and a reducing agent such as iron powder or tin chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline or furan moieties.
Substitution: Nucleophilic substitution reactions can occur at the chloro or aniline positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and furan moieties can participate in binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydrofuran moiety.
2-(Tetrahydro-2-furanylmethoxy)aniline: Lacks the chloro substitution.
5-Chloro-2-(methoxymethoxy)aniline: Features a methoxymethoxy group instead of the tetrahydrofuran moiety.
Uniqueness
5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the chloro and tetrahydrofuran moieties, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-chloro-2-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVVZQHFZESMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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